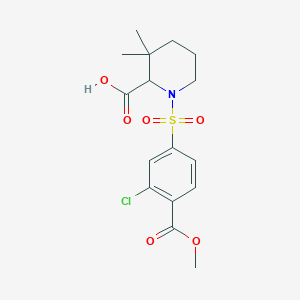![molecular formula C19H22N4O B7428257 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea](/img/structure/B7428257.png)
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a substituted aniline group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the substituted indole with N-methylaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as indole-6-carboxylic acid.
Reduction: Formation of reduced derivatives such as 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]amine.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: Studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can be compared with other similar compounds, such as:
1-(1H-indol-6-yl)-3-[3-(N-phenylamino)propyl]urea: Similar structure but with a phenyl group instead of a methyl-substituted aniline.
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)ethyl]urea: Similar structure but with an ethyl chain instead of a propyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23(17-6-3-2-4-7-17)13-5-11-21-19(24)22-16-9-8-15-10-12-20-18(15)14-16/h2-4,6-10,12,14,20H,5,11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBIBXFJGCLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NC1=CC2=C(C=C1)C=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7428176.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7428188.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-hydroxy-N-[4-(trifluoromethylsulfinyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7428204.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)

![potassium;(2S,4S)-4-fluoro-1-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B7428217.png)
![5-Chloro-6-[2-(4-chlorophenyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B7428226.png)
![Methyl 2-[2-(4-bromophenoxy)ethyl-methylamino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7428232.png)
![Methyl 4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428233.png)
![1-(1H-indol-6-yl)-3-[4-(methanesulfonamido)phenyl]urea](/img/structure/B7428241.png)
![2-hydroxy-N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7428243.png)
![Methyl 4-[[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428259.png)


